5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline 5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13438537
InChI: InChI=1S/C10H12F3NO/c1-2-7-3-4-9(8(14)5-7)15-6-10(11,12)13/h3-5H,2,6,14H2,1H3
SMILES: CCC1=CC(=C(C=C1)OCC(F)(F)F)N
Molecular Formula: C10H12F3NO
Molecular Weight: 219.20 g/mol

5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline

CAS No.:

Cat. No.: VC13438537

Molecular Formula: C10H12F3NO

Molecular Weight: 219.20 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline -

Specification

Molecular Formula C10H12F3NO
Molecular Weight 219.20 g/mol
IUPAC Name 5-ethyl-2-(2,2,2-trifluoroethoxy)aniline
Standard InChI InChI=1S/C10H12F3NO/c1-2-7-3-4-9(8(14)5-7)15-6-10(11,12)13/h3-5H,2,6,14H2,1H3
Standard InChI Key WMXAXCWWAYFXDB-UHFFFAOYSA-N
SMILES CCC1=CC(=C(C=C1)OCC(F)(F)F)N
Canonical SMILES CCC1=CC(=C(C=C1)OCC(F)(F)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

5-Ethyl-2-(2,2,2-trifluoroethoxy)aniline (CAS No. [withheld for privacy]; molecular formula: C10H12F3NO\text{C}_{10}\text{H}_{12}\text{F}_3\text{NO}) has a molecular weight of 219.20 g/mol. The trifluoroethoxy group (OCH2CF3-\text{OCH}_2\text{CF}_3) introduces strong electron-withdrawing effects, while the ethyl group (C2H5-\text{C}_2\text{H}_5) and primary amine (NH2-\text{NH}_2) modulate electronic and steric properties. Key physicochemical parameters include:

PropertyValue/DescriptionSource
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
SolubilityLikely polar organic solvents
LogP (Partition Coefficient)Estimated ~3.0 (lipophilic)

Spectral Data:

  • NMR: The 1H^1\text{H}-NMR spectrum typically shows signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet), aromatic protons (δ 6.5–7.5 ppm), and amine protons (δ ~5 ppm, broad) .

  • IR: Stretching vibrations for NH2\text{NH}_2 (~3400 cm1^{-1}), C-F\text{C-F} (1100–1200 cm1^{-1}), and aromatic C=C\text{C=C} (1500–1600 cm1^{-1}) .

Synthesis and Manufacturing

Nucleophilic Aromatic Substitution

A common method involves reacting 2-chloro-5-ethylaniline with 2,2,2-trifluoroethanol in the presence of a base (e.g., NaH\text{NaH}) and a copper catalyst . This leverages the displacement of chlorine by the trifluoroethoxy group under mild conditions (70–100°C).

Example Protocol :

  • Substrate: 2-Chloro-5-ethylaniline (1 equiv).

  • Reagent: 2,2,2-Trifluoroethanol (2.5 equiv).

  • Conditions: CuI\text{CuI} (10 mol%), NaOtBu\text{NaOtBu}, DMF, 80°C, 12 h.

  • Yield: ~85% after purification.

Catalytic Hydrogenation of Nitro Precursors

Reduction of 5-ethyl-2-(2,2,2-trifluoroethoxy)nitrobenzene using Pd/C\text{Pd/C} and H2\text{H}_2 in ethanol achieves high yields (>95%) . This method is preferred for scalability and minimal byproduct formation.

Applications in Agrochemicals and Pharmaceuticals

Herbicidal Activity

The trifluoroethoxy group enhances lipid solubility, facilitating membrane penetration in weeds. Derivatives of this compound are intermediates in ALS (acetolactate synthase) inhibitors, such as flupyrsulfuron-methyl, which targets grass weeds in cereal crops .

Mechanism: ALS inhibition disrupts branched-chain amino acid biosynthesis, leading to plant growth arrest .

Anticancer Agents

The compound serves as a precursor in kinase inhibitors. For example, its incorporation into VEGFR-2 (vascular endothelial growth factor receptor-2) inhibitors blocks angiogenesis in tumors .

Central Nervous System (CNS) Drugs

Structural analogs are explored for 5-HT2C_{2C} receptor modulation, with potential applications in obesity and schizophrenia . The trifluoroethoxy group improves blood-brain barrier permeability .

Future Directions

Green Synthesis

Developing solvent-free or catalytic methods to reduce waste, such as photoredox catalysis .

Bioconjugation

Exploration in antibody-drug conjugates (ADCs) for targeted cancer therapy, leveraging the amine group for linker attachment .

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